4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide
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Overview
Description
4-Methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methyl group and a 4-methylphenyl group, along with a thiazolyl moiety attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methylpyrimidine-5-carboxylic acid and 4-methylphenylboronic acid.
Reaction Steps:
The first step involves the formation of the pyrimidine ring through a condensation reaction.
Industrial Production Methods: Large-scale synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiazolyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation products may include carboxylic acids or ketones.
Reduction products typically result in the formation of alcohols.
Substitution reactions can yield a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used in the study of heterocyclic chemistry and the development of new synthetic methodologies. Biology: It serves as a potential inhibitor in biochemical assays, particularly in enzyme inhibition studies. Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of certain diseases. Industry: The compound finds applications in the synthesis of agrochemicals and pharmaceutical intermediates.
Mechanism of Action
The compound exerts its effects through the inhibition of specific molecular targets. The thiazolyl group interacts with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the biological system and the specific target involved.
Comparison with Similar Compounds
2-(4-Methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide
4-Methyl-2-(phenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide
Uniqueness: The presence of the 4-methyl group on the phenyl ring distinguishes this compound from its analogs, potentially affecting its binding affinity and biological activity.
This detailed overview provides a comprehensive understanding of 4-Methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-2-yl)pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-10-3-5-12(6-4-10)14-18-9-13(11(2)19-14)15(21)20-16-17-7-8-22-16/h3-9H,1-2H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDRGXIKALBUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C(=N2)C)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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